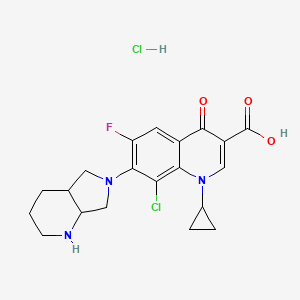

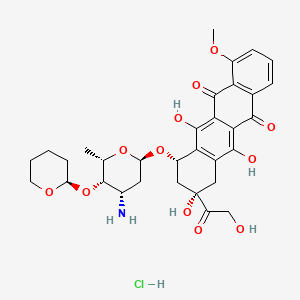

ピラルビシン塩酸塩

概要

説明

テトラヒドロピラニル塩酸塩は、有機合成においてその有用性で広く知られている化合物です。これは、アルコールの保護基としてよく使用され、さまざまな化学反応中に安定性を提供します。 この化合物は、低コスト、導入の容易さ、およびほとんどの非酸性試薬に対する一般的な安定性で知られています .

科学的研究の応用

Tetrahydropyranyl hydrochloride has a wide range of applications in scientific research:

作用機序

テトラヒドロピラニル塩酸塩の主要な意義は、化学反応中にヒドロキシル基を保護する能力にあります。これは、ヒドロキシル基と安定なテトラヒドロピラニルエーテルを形成し、これは酸性条件下で容易に除去できます。 この安定性は、分子内の他の官能基の選択的な操作を可能にします .

類似化合物の比較

テトラヒドロピラニル塩酸塩は、メトキシメチル(MOM)やtert-ブチルジメチルシリル(T

生化学分析

Biochemical Properties

Pirarubicin hydrochloride plays a significant role in biochemical reactions by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits the enzyme’s ability to manage DNA supercoiling and untangling, which is crucial for DNA replication and transcription . The compound also interacts with other biomolecules, such as RNA and proteins, inhibiting their synthesis and leading to cell death. These interactions are vital for its antineoplastic activity.

Cellular Effects

Pirarubicin hydrochloride affects various types of cells and cellular processes. It influences cell function by intercalating into DNA, which disrupts cell signaling pathways, gene expression, and cellular metabolism . This disruption leads to apoptosis or programmed cell death, which is beneficial in targeting cancer cells. The compound’s ability to inhibit topoisomerase II also plays a crucial role in its cytotoxic effects on cancer cells.

Molecular Mechanism

The molecular mechanism of pirarubicin hydrochloride involves its intercalation into DNA and interaction with topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation of DNA strands, leading to DNA breaks and cell death. This mechanism is similar to that of doxorubicin but with reduced cardiotoxicity. Additionally, pirarubicin hydrochloride can induce oxidative stress, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pirarubicin hydrochloride change over time. The compound is relatively stable but can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can cause sustained DNA damage and apoptosis in cancer cells, leading to prolonged antineoplastic effects. Its stability and degradation need to be carefully monitored to ensure consistent results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of pirarubicin hydrochloride vary with different dosages in animal models. At optimal doses, it shows significant antitumor activity with manageable side effects . At high doses, it can cause toxic effects, including myelosuppression and cardiotoxicity, although less severe than doxorubicin . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase its efficacy but rather its toxicity.

Metabolic Pathways

Pirarubicin hydrochloride is metabolized primarily in the liver, similar to other anthracyclines . It undergoes reduction and hydrolysis, leading to the formation of active and inactive metabolites. These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism affects its pharmacokinetics and overall efficacy in cancer treatment.

Transport and Distribution

Within cells and tissues, pirarubicin hydrochloride is transported and distributed through various mechanisms. It is taken up by cells via passive diffusion and active transport involving nucleoside transporters . Once inside the cell, it accumulates in the nucleus, where it exerts its cytotoxic effects by intercalating into DNA. Its distribution is influenced by factors such as tissue perfusion and binding to plasma proteins.

Subcellular Localization

Pirarubicin hydrochloride primarily localizes in the nucleus due to its DNA intercalating properties . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with DNA and topoisomerase II. Additionally, it may undergo post-translational modifications that enhance its targeting to the nucleus, ensuring its efficacy in disrupting cellular processes and inducing apoptosis.

準備方法

テトラヒドロピラニル塩酸塩は、通常、ジヒドロピランと塩酸との反応によって合成されます。この反応はテトラヒドロピラニルクロリドを形成し、これは次にテトラヒドロピラニル塩酸塩に変換することができます。 このプロセスは通常、酸性条件下で行われます . 工業的な製造方法は、しばしば、溶媒非存在下でシリカ担持過塩素酸を使用し、これはシンプルで便利な合成プロトコルを提供します .

化学反応の分析

テトラヒドロピラニル塩酸塩は、次のものを含むさまざまな化学反応を起こします。

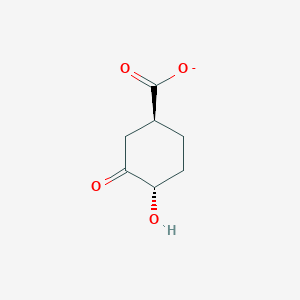

酸化: 過マンガン酸カリウムや四酸化オスミウムなどの試薬を使用して酸化することができます。

還元: 還元反応は、ニッケルまたはロジウム触媒を用いた水素ガス、または水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性があり、一方、還元はアルコールを生成する可能性があります .

科学研究の応用

テトラヒドロピラニル塩酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Tetrahydropyranyl hydrochloride is often compared with other protecting groups such as methoxymethyl (MOM) and tert-butyldimethylsilyl (T

特性

IUPAC Name |

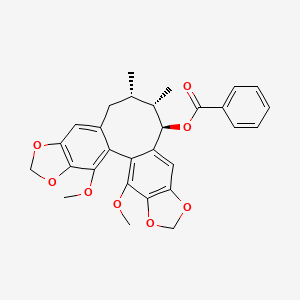

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21+,22-,31+,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHYPKKFSHAVOE-YZIXBPQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClNO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95343-20-7 | |

| Record name | 5,12-Naphthacenedione, 10-[[3-amino-2,3,6-trideoxy-4-O-(tetrahydro-2H-pyran-2-yl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, hydrochloride (1:1), [8S-[8α,10α(S*)]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95343-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theprubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095343207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRARUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7V83174BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pirarubicin hydrochloride exerts its antineoplastic activity through multiple mechanisms. Primarily, it intercalates into DNA, disrupting DNA replication and repair processes []. Additionally, it interacts with topoisomerase II, further hindering DNA synthesis []. This interference with crucial cellular processes ultimately leads to cell death, particularly in rapidly dividing cancer cells.

A: While research confirms Pirarubicin hydrochloride interacts with topoisomerase II [], the specifics of this interaction and how it might differ from other anthracyclines require further investigation. Comparative studies analyzing the binding affinities and mechanisms of Pirarubicin hydrochloride and related anthracyclines to topoisomerase II are needed to elucidate these differences.

ANone: The specific molecular formula and weight of Pirarubicin hydrochloride were not provided in the provided research abstracts. To obtain this information, refer to the drug's datasheet or a chemical database like PubChem or ChemSpider.

ANone: The provided research abstracts do not include specific spectroscopic data for Pirarubicin hydrochloride. For detailed spectroscopic information, consult the drug's certificate of analysis, published literature, or contact the manufacturer.

A: Yes, studies demonstrate that Pirarubicin hydrochloride and insulin are compatible in a 5% glucose solution for up to 24 hours []. This finding is significant for clinical settings, allowing for co-administration of these drugs without compromising stability or efficacy within the specified timeframe.

A: Research indicates that while Pirarubicin Hydrochloride shows no significant changes in appearance when mixed with sterile water or 5% glucose solution for 10 hours, the content undergoes changes to varying degrees []. Therefore, it is recommended to use the mixture immediately after preparation for optimal efficacy.

ANone: Pirarubicin hydrochloride is not typically recognized for its catalytic properties. As an anthracycline antineoplastic agent, its primary function revolves around its interaction with DNA and topoisomerase II, rather than catalyzing chemical reactions.

ANone: The provided research abstracts do not delve into specific SAR studies for Pirarubicin hydrochloride. Exploring how modifications to its anthracycline structure impact its interaction with DNA, topoisomerase II, pharmacokinetic properties, and toxicity profiles would be valuable areas of research.

A: One study investigated the use of polyanhydride as a carrier for Pirarubicin hydrochloride to create a sustained-release implant for potential application in bladder cancer treatment []. The research demonstrated promising results, highlighting the potential of this formulation for localized and sustained drug delivery within the bladder.

ANone: The provided research abstracts do not present a comprehensive overview of the ADME profile of Pirarubicin hydrochloride. Further research focusing on these aspects is crucial for understanding its pharmacokinetic behavior and optimizing its clinical use.

A: Several studies highlighted the efficacy of Pirarubicin hydrochloride in various cancer types, both in vitro and in vivo. For instance, it demonstrated efficacy against human cervical squamous cell carcinoma cells in vitro [] and showed promising results in treating neuroblastoma in a pediatric patient []. These findings support the potential of Pirarubicin hydrochloride as an anticancer agent.

A: Yes, several studies have investigated the use of Pirarubicin hydrochloride in treating superficial bladder cancer after transurethral resection (TURBT) [, , , , , ]. Results indicate its potential as an intravesical chemotherapy agent, showing effectiveness in reducing recurrence rates compared to control groups or alternative treatments.

A: Yes, clinical studies have explored the efficacy of Pirarubicin hydrochloride in combination therapies for various cancers. One study investigated its use with lobaplatin in transcatheter arterial chemoembolization (TACE) for primary hepatic carcinoma, demonstrating promising results in terms of survival time and therapeutic response []. Another study evaluated the combination of Pirarubicin hydrochloride with other chemotherapy agents and anti-PD-1 antibody for unresectable hepatocellular carcinoma (uHCC) [].

A: Studies have compared the efficacy of Pirarubicin hydrochloride-containing regimens in neoadjuvant settings for locally advanced breast cancer. Notably, a study comparing docetaxel plus Pirarubicin hydrochloride and cyclophosphamide to a paclitaxel-containing regimen showed that the docetaxel combination offered better outcomes, including higher clinical and pathological complete remission rates []. This finding suggests potential advantages of specific Pirarubicin hydrochloride-containing regimens in this setting.

ANone: While the provided abstracts mention the use of Pirarubicin hydrochloride in clinical settings, detailed safety and toxicity profiles are not extensively discussed. It is crucial to consult the drug's prescribing information and relevant literature for comprehensive information on potential adverse effects and safety considerations.

A: Although the research abstracts do not provide an exhaustive list, they do highlight some common side effects. One study reported a higher incidence of grade III-IV blood system toxic reaction, liver dysfunction, and edema in patients receiving a docetaxel, Pirarubicin hydrochloride, and cyclophosphamide regimen compared to a paclitaxel-containing regimen []. Another study noted that Pirarubicin hydrochloride, when used in a specific combination therapy for uHCC, resulted in elevated alanine aminotransferase, alkaline phosphatase, decreased platelet count, and increased blood bilirubin [].

A: Yes, a case report documented a patient experiencing anaphylactic shock after the fifth intravesical administration of Pirarubicin hydrochloride []. This highlights the potential for severe hypersensitivity reactions, emphasizing the importance of careful monitoring and management of patients receiving this drug.

A: One research abstract highlighted the development of polyanhydride-Pirarubicin hydrochloride sustained-release implants for potential application in bladder cancer treatment []. This approach represents a targeted drug delivery strategy, aiming to locally concentrate the drug within the bladder and potentially improve efficacy while minimizing systemic exposure.

A: One research abstract mentioned the use of high-performance liquid chromatography (HPLC) to determine Pirarubicin hydrochloride concentrations in biological samples []. This technique allows for accurate and sensitive quantification of the drug, enabling researchers to assess its pharmacokinetic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,5S,7S,10S,11S,14S,15R,16S,20R,24R)-22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine](/img/structure/B1259805.png)

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1259818.png)